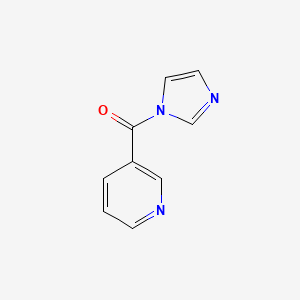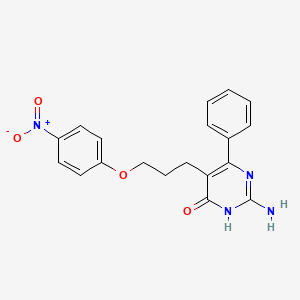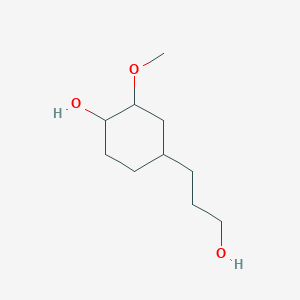
Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound that features a quinoline moiety, a quinuclidine structure, and a phosphoramidate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and quinuclidine intermediates, followed by their coupling through a phosphoramidate linkage. Common reagents used in these reactions include phosphorus oxychloride, amines, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and quinuclidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine-functionalized products.
科学研究应用
Chemistry
In chemistry, Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its quinoline and quinuclidine components, which are known to interact with various biological targets.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could be a candidate for designing inhibitors or modulators of specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA or bind to enzyme active sites, while the quinuclidine structure can enhance binding affinity and specificity. The phosphoramidate group may participate in phosphorylation reactions, altering the activity of target proteins and pathways.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Quinuclidine derivatives: Compounds such as quinuclidine itself and its derivatives, which are used in medicinal chemistry for their biological activity.
Phosphoramidates: Compounds like tenofovir alafenamide, used as antiviral agents.
Uniqueness
Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its combination of quinoline, quinuclidine, and phosphoramidate groups. This combination provides a versatile scaffold for developing new compounds with diverse biological and chemical properties.
属性
分子式 |
C29H44N3O3P |
|---|---|
分子量 |
513.7 g/mol |
IUPAC 名称 |
(1S)-N-di(pentan-3-yloxy)phosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C29H44N3O3P/c1-6-21-20-32-18-16-22(21)19-28(32)29(26-15-17-30-27-14-12-11-13-25(26)27)31-36(33,34-23(7-2)8-3)35-24(9-4)10-5/h6,11-15,17,21-24,28-29H,1,7-10,16,18-20H2,2-5H3,(H,31,33)/t21?,22?,28?,29-/m0/s1 |
InChI 键 |
NRRLUMCGTMSXAE-XFTQWKANSA-N |
手性 SMILES |
CCC(CC)OP(=O)(N[C@H](C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OC(CC)CC |
规范 SMILES |
CCC(CC)OP(=O)(NC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OC(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)




![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)


